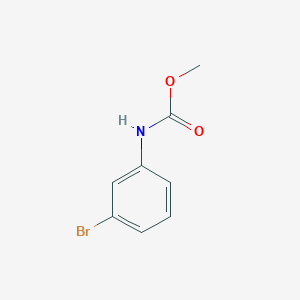
3-溴苯基甲基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-bromophenyl)carbamate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a methyl group, and the phenyl ring is substituted with a bromine atom at the meta position
科学研究应用
Methyl (3-bromophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its potential therapeutic effects, including antifungal and antiviral activities.
Industry: Utilized in the development of pesticides and fungicides due to its carbamate structure.
作用机制
Target of Action
Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .
Mode of Action
Carbamates, in general, inhibit acetylcholinesterase by reversibly binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This results in overstimulation of nerves, causing symptoms of neurotoxicity.
Biochemical Pathways
Carbamates, including Methyl (3-bromophenyl)carbamate, are known to be metabolized by various microbial degradation pathways . The enzymatic hydrolysis of the carbamate ester or amide linkage is a common theme in these pathways . .
Pharmacokinetics
The metabolites are usually excreted in the urine .
Result of Action
Carbamates can cause overstimulation of the nervous system due to the accumulation of acetylcholine, leading to neurotoxic effects .
准备方法
Synthetic Routes and Reaction Conditions: Methyl (3-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with chloro(methoxy)methanone in the presence of pyridine and dichloromethane at low temperatures . The reaction mixture is then warmed to room temperature to complete the synthesis.
Industrial Production Methods: Industrial production of methyl (3-bromophenyl)carbamate typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions: Methyl (3-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Various substituted phenyl carbamates.
Oxidation Products: Quinones and related compounds.
Reduction Products: Amines and alcohols.
Hydrolysis Products: 3-bromoaniline and carbon dioxide.
相似化合物的比较
Methyl (3-bromophenyl)carbamate can be compared with other carbamate derivatives:
Methyl (4-bromophenyl)carbamate: Similar structure but with the bromine atom at the para position, which may affect its reactivity and binding properties.
Ethyl (3-bromophenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, potentially altering its solubility and pharmacokinetics.
Methyl (3-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological activity.
These comparisons highlight the unique properties of methyl (3-bromophenyl)carbamate, such as its specific binding affinity and reactivity due to the bromine substituent.
属性
IUPAC Name |
methyl N-(3-bromophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYWFWFNTFKJSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879356 |
Source


|
| Record name | CARBAMIC ACID, (3-BROMOPHENYL)-, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25216-72-2 |
Source


|
| Record name | CARBAMIC ACID, (3-BROMOPHENYL)-, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














